molecular formula C19H17NO7 B11053353 5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol

5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol

Cat. No.: B11053353
M. Wt: 371.3 g/mol
InChI Key: HWQFIKURVUITAO-UHFFFAOYSA-N
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Description

5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol is a complex organic compound that features a benzodioxole ring, an isoxazole ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cyclization reaction involving a nitrile oxide intermediate.

    Coupling Reactions: The final step involves coupling the benzodioxole and isoxazole intermediates with a methoxyphenol derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include using continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodioxole and isoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.

Medicine

    Drug Development: The compound can be explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole: Shares the benzodioxole ring but lacks the isoxazole and methoxyphenol groups.

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Methoxyphenol Derivatives: Compounds with methoxyphenol groups but different ring systems.

Uniqueness

5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol is unique due to the combination of its three distinct functional groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

5-[4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-2-methoxyphenol

InChI

InChI=1S/C19H17NO7/c1-22-14-5-4-10(6-13(14)21)16-12(8-20-27-16)11-7-15(23-2)18-19(17(11)24-3)26-9-25-18/h4-8,21H,9H2,1-3H3

InChI Key

HWQFIKURVUITAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NO2)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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